![molecular formula C16H16N4O2S B5714729 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)
1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is a synthetic organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 2,4-dimethylphenyl group and a phenylsulfonylmethyl group attached to the tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the 2,4-Dimethylphenyl Group: This step involves the reaction of the tetrazole intermediate with 2,4-dimethylphenyl halide under basic conditions to form the desired product.
Attachment of the Phenylsulfonylmethyl Group: The final step involves the sulfonylation of the tetrazole derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfonyl group can enhance the compound’s ability to interact with biological targets, while the tetrazole ring can mimic the structure of natural substrates or inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole: Unique due to the combination of the 2,4-dimethylphenyl and phenylsulfonylmethyl groups.
1-(2,4-dimethylphenyl)-1H-tetrazole: Lacks the phenylsulfonylmethyl group, resulting in different chemical properties and reactivity.
5-[(phenylsulfonyl)methyl]-1H-tetrazole: Lacks the 2,4-dimethylphenyl group, affecting its overall stability and interactions.
Uniqueness
The presence of both the 2,4-dimethylphenyl and phenylsulfonylmethyl groups in this compound makes it unique. This combination enhances its chemical stability, reactivity, and potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
5-(benzenesulfonylmethyl)-1-(2,4-dimethylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-12-8-9-15(13(2)10-12)20-16(17-18-19-20)11-23(21,22)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQMRUOYWSHRTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5714646.png)
![2-[4-Methyl-6-(3-methylanilino)pyrimidin-2-yl]phenol](/img/structure/B5714653.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714666.png)
![2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)
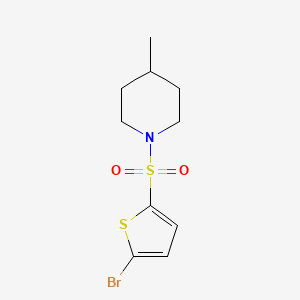
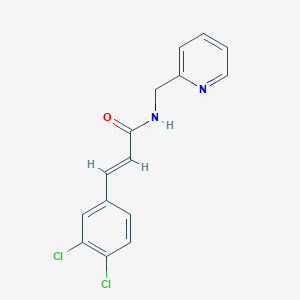
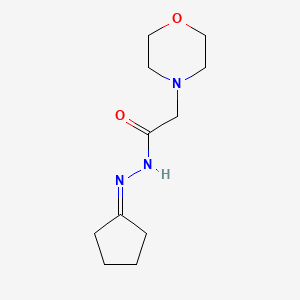
![N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)
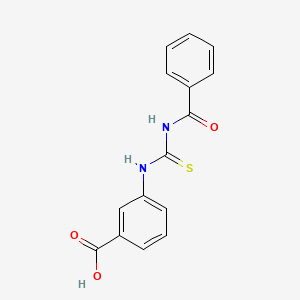
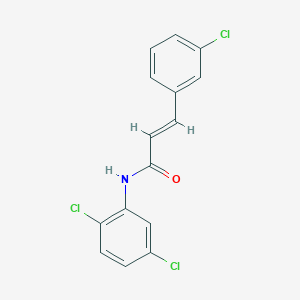
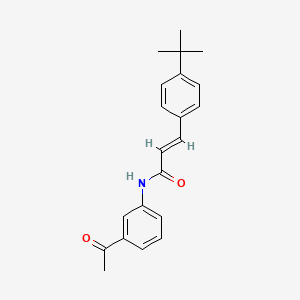
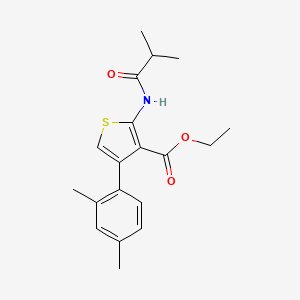
![methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate](/img/structure/B5714750.png)
![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)
